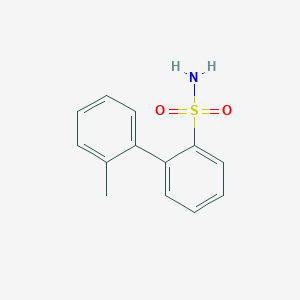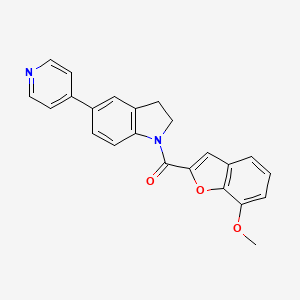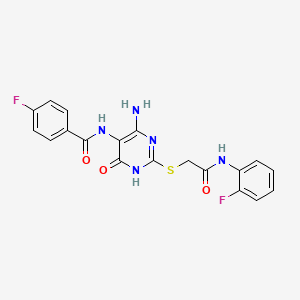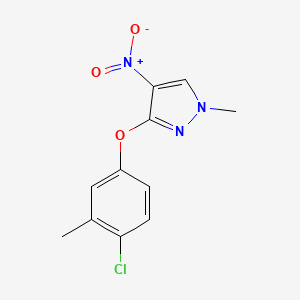![molecular formula C15H16N6 B2698123 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile CAS No. 2380071-75-8](/img/structure/B2698123.png)
2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MP-10 belongs to the class of pyridine-carbonitrile compounds and has a molecular weight of 296.36 g/mol.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is not yet fully understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes and proteins involved in disease progression. 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile has also been shown to induce cell cycle arrest and inhibit cell proliferation in cancer cells. Additionally, 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile has been found to have antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under different conditions. However, one of the limitations of 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile. One area of interest is its potential as a cancer therapy. Further studies are needed to elucidate the mechanism of action of 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile and to determine its efficacy in vivo. Additionally, 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile's antimicrobial properties make it a potential candidate for the development of new antibiotics. Further research is needed to explore its potential in this area. Finally, the development of new synthetic routes for 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile may lead to the discovery of new compounds with improved properties.
Métodos De Síntesis
2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile can be synthesized through a multi-step process involving the reaction of 2-chloronicotinonitrile with 6-methylpyrimidine-4-amine in the presence of sodium hydride. The resulting intermediate is then reacted with piperazine to form the final product, 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile.
Aplicaciones Científicas De Investigación
2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess significant anti-inflammatory, antitumor, and antimicrobial properties. 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-12-8-14(19-11-18-12)20-4-6-21(7-5-20)15-9-13(10-16)2-3-17-15/h2-3,8-9,11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEDFEMZVODRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B2698044.png)

![4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2698048.png)
![Methyl 4-{[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2698049.png)
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2698050.png)
![N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2698052.png)



![methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2698060.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2698061.png)
